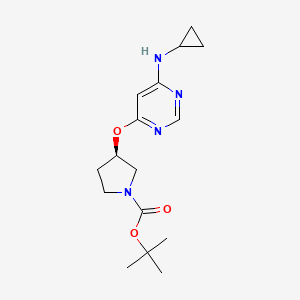

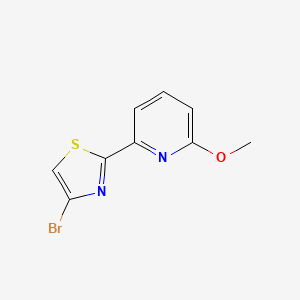

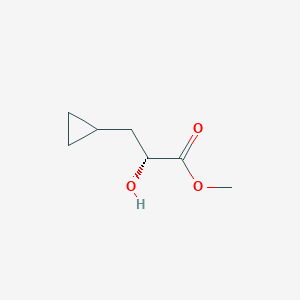

![molecular formula C24H25N5S B3027924 (2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine](/img/structure/B3027924.png)

(2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine

概要

説明

CRT0066854 は、非定型プロテインキナーゼC アイソザイムの強力で選択的な阻害剤です。 特にプロテインキナーゼC イオタ、プロテインキナーゼC ゼータ、およびRho関連プロテインキナーゼIIを標的にし、半数阻害濃度はそれぞれ132 nM、639 nM、および620 nMです 。 この化合物は主に研究目的で使用され、特に細胞極性と癌に関する研究で用いられます .

作用機序

CRT0066854 は、非定型プロテインキナーゼC アイソザイムのアデノシン三リン酸結合ポケットを競合的に阻害することで効果を発揮します。これは、アデノシン三リン酸と、ヌクレオチド結合クレフトの一部を形成する主要な側鎖の両方を模倣します。 この阻害により、機能的なアデノシン三リン酸結合ポケットの形成が阻止され、プロテインキナーゼC イオタとプロテインキナーゼC ゼータの活性が阻害されます 。 さらに、CRT0066854 は、重要なアスパラギン-フェニルアラニン-アスパラギン酸モチーフを置換し、アルギニンリッチプロテインキナーゼC 基質が使用する酸性パッチに関与します .

類似化合物の比較

CRT0066854 は、非定型プロテインキナーゼC アイソザイムに対する高選択性と効力においてユニークです。類似の化合物には、次のようなものがあります。

Gö 6983: 複数のアイソザイムを標的にする広域スペクトルプロテインキナーゼC 阻害剤。

Gö 6976: 従来型プロテインキナーゼC アイソザイムの選択的阻害剤。

ビスインドリルマレイミドI: より幅広い標的を持つ、プロテインキナーゼC アイソザイムの強力な阻害剤。

これらの化合物と比較して、CRT0066854 は非定型プロテインキナーゼC アイソザイムに対するより高い特異性を提供するため、これらの特定の標的に焦点を当てた研究のための貴重なツールとなります .

生化学分析

Biochemical Properties

CRT0066854 plays a crucial role in biochemical reactions by inhibiting atypical PKC isoenzymes. It interacts with full-length PKCι, PKCζ, and ROCK-II kinases, displaying IC50 values of 132 nM, 639 nM, and 620 nM, respectively . The compound displaces a crucial Asn-Phe-Asp motif that is part of the adenosine-binding pocket and engages an acidic patch used by arginine-rich PKC substrates . This interaction is essential for its inhibitory action on these kinases, thereby affecting various downstream signaling pathways.

Cellular Effects

CRT0066854 influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to restore polarized morphogenesis in dysplastic H-Ras spheroids at concentrations ranging from 0.2 to 1.2 μM . Additionally, CRT0066854 decreases colony formation in HeLa cells and inhibits the phosphorylation of lethal giant larvae 2 (LLGL2), indicating its role in regulating cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of CRT0066854 involves its binding interactions with PKC isoenzymes. By displacing the Asn-Phe-Asp motif in the adenosine-binding pocket, CRT0066854 inhibits the kinase activity of PKCι and PKCζ . This inhibition leads to the disruption of downstream signaling pathways that are crucial for cell growth and survival. Furthermore, CRT0066854’s engagement with an acidic patch used by arginine-rich PKC substrates highlights its specificity in targeting these kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, CRT0066854 exhibits stable inhibitory effects over time. Studies have shown that the compound maintains its activity and stability for extended periods when stored at appropriate conditions (e.g., -20°C for up to three years in powder form) . Long-term effects observed in in vitro studies include sustained inhibition of PKC activity and consistent modulation of cellular processes such as morphogenesis and proliferation .

Dosage Effects in Animal Models

The effects of CRT0066854 vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKC activity without causing significant toxicity. At higher doses, CRT0066854 may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects observed in these studies indicate that precise dosing is crucial for achieving desired biochemical outcomes without compromising cell viability.

Metabolic Pathways

CRT0066854 is involved in metabolic pathways that regulate kinase activity. It interacts with enzymes such as PKCι and PKCζ, influencing metabolic flux and metabolite levels within cells . The compound’s inhibition of these kinases affects various metabolic processes, including energy production and signal transduction, thereby modulating cellular metabolism.

Transport and Distribution

Within cells and tissues, CRT0066854 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its inhibitory effects on PKC isoenzymes . The compound’s distribution is influenced by its chemical properties, including solubility and stability in different solvents.

Subcellular Localization

CRT0066854 exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that CRT0066854 effectively inhibits PKC activity at sites where these kinases are active, thereby modulating cellular processes with high precision.

準備方法

CRT0066854 の合成には、コア構造の調製から始まり、官能基の修飾が続く、いくつかのステップが含まれます。正確な合成経路と反応条件は、所有権があり、公表されていません。 この化合物は、塩酸塩などのさまざまな形で入手できることが知られています 。 工業生産方法は通常、高純度と収率を確保するために、制御された条件下で大量合成を行います .

化学反応の分析

CRT0066854 は、次のようないくつかの種類の化学反応を起こします。

酸化: この反応には、酸素の添加または水素の除去が含まれます。一般的な試薬には、過マンガン酸カリウムまたは過酸化水素などの酸化剤が含まれます。

還元: この反応には、水素の添加または酸素の除去が含まれます。一般的な試薬には、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が含まれます。

置換: この反応には、1つの官能基を別の官能基に置き換えることが含まれます。一般的な試薬には、置換反応の種類に応じて、求核剤または求電子剤が含まれます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究への応用

CRT0066854 は、次のような幅広い科学的研究への応用があります。

化学: 非定型プロテインキナーゼC アイソザイムの阻害を研究するための化学ツールとして使用されます。

生物学: 細胞極性と癌の進行におけるプロテインキナーゼC アイソザイムの役割を調査するために使用されます。

医学: 特にRas依存性腫瘍を標的にする癌の治療に、潜在的な治療的用途があります。

科学的研究の応用

CRT0066854 has a wide range of scientific research applications, including:

Chemistry: It is used as a chemical tool to study the inhibition of atypical protein kinase C isoenzymes.

Biology: It is used to investigate the role of protein kinase C isoenzymes in cell polarity and cancer progression.

Medicine: It has potential therapeutic applications in the treatment of cancer, particularly in targeting Ras-dependent tumors.

Industry: It is used in the development of new drugs and therapeutic agents targeting protein kinase C isoenzymes .

類似化合物との比較

CRT0066854 is unique in its high selectivity and potency for atypical protein kinase C isoenzymes. Similar compounds include:

Gö 6983: A broad-spectrum protein kinase C inhibitor that targets multiple isoenzymes.

Gö 6976: A selective inhibitor of conventional protein kinase C isoenzymes.

Bisindolylmaleimide I: A potent inhibitor of protein kinase C isoenzymes with a broader range of targets.

Compared to these compounds, CRT0066854 offers higher specificity for atypical protein kinase C isoenzymes, making it a valuable tool for research focused on these specific targets .

特性

IUPAC Name |

(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5S/c25-18(14-16-6-2-1-3-7-16)15-27-23-21-19-8-4-5-9-20(19)30-24(21)29-22(28-23)17-10-12-26-13-11-17/h1-3,6-7,10-13,18H,4-5,8-9,14-15,25H2,(H,27,28,29)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHASZRDWOUMFD-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NCC(CC5=CC=CC=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NC[C@H](CC5=CC=CC=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

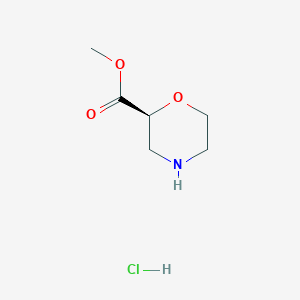

![tert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B3027841.png)

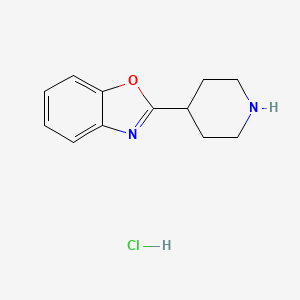

![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide](/img/structure/B3027843.png)

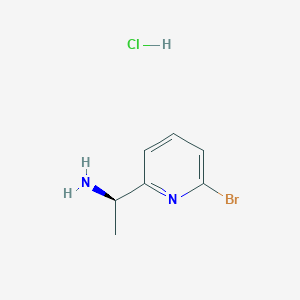

![Pyrido[2,3-d]pyriMidin-7(8H)-one, 2,6-dibroMo-8-cyclopentyl-5-Methyl-](/img/structure/B3027846.png)

![Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate](/img/structure/B3027847.png)

![(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3027862.png)